Sodium 5-nitroanthranilate

Water solubility Process chemistry Diazotization

Sodium 5-nitroanthranilate (CAS 74496-09-6) solves the solubility barrier of its free acid form. Unlike water-insoluble 5-nitroanthranilic acid, this sodium salt enables direct homogeneous diazotization for azo disperse dyes without organic co-solvents or pre-neutralization steps. Key supply chain advantages: (1) delivers 7.9% more reactive equivalents per kg vs. potassium salt, reducing procurement volumes for multi-ton API campaigns; (2) sole functional substrate for 5NAA-aminohydrolase (k_cat/K_M ≈ 1.2 × 10⁴ M⁻¹s⁻¹) in enzymology and biodegradation studies-positional isomers yield zero turnover; (3) matches natural Streptomyces scabies metabolite speciation for environmental fate research.

Molecular Formula C7H5N2NaO4
Molecular Weight 204.12 g/mol
CAS No. 74496-09-6
Cat. No. B12647499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-nitroanthranilate
CAS74496-09-6
Molecular FormulaC7H5N2NaO4
Molecular Weight204.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N.[Na+]
InChIInChI=1S/C7H6N2O4.Na/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1
InChIKeyAPDQERPTRWONCE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 5-Nitroanthranilate (CAS 74496-09-6) for Research & Industrial Procurement – Core Chemical Profile


Sodium 5-nitroanthranilate (CAS 74496-09-6), systematically sodium 2-amino-5-nitrobenzoate, is the water-soluble sodium salt of 5-nitroanthranilic acid [1]. As a member of the nitroanthranilate class, it is primarily employed as an intermediate in the synthesis of azo dyes and pharmaceutical precursors, where the ionizable sodium carboxylate enhances aqueous processability compared to its free-acid counterpart . The compound is also recognized as a natural product metabolite of *Streptomyces scabies* and serves as a substrate for the specific biodegradation enzyme 5-nitroanthranilate aminohydrolase (5NAA-A) [2].

Sodium 5-Nitroanthranilate Procurement Risks: Why the Free Acid or Other Salts Cannot Be Simply Substituted


Generic substitution within the 5-nitroanthranilate family fails due to fundamental differences in solubility and ion-dependent reactivity that directly impact reaction yield and process design. The free acid (5-nitroanthranilic acid, CAS 616-79-5) is classified as water-insoluble [1], while the sodium salt is freely soluble, enabling homogeneous aqueous-phase reactions such as diazotization and azo-coupling without co-solvents. The potassium salt (CAS 209664-72-2) shares water solubility but introduces a different counterion, which can alter ionic strength, crystallization behavior, and downstream purification steps [2]. Furthermore, the enzyme 5-nitroanthranilate aminohydrolase (5NAA-A) exhibits strict specificity for the 5-nitroanthranilate anion and cannot hydrolyze structurally related derivatives such as 4-nitroanthranilate or other nitrobenzoates, making the sodium salt an essential tool in biodegradation studies where the free acid may not fully dissociate under assay conditions [3].

Quantitative Differentiation Evidence for Sodium 5-Nitroanthranilate (CAS 74496-09-6) vs. Closest Analogs


Aqueous Solubility: Sodium Salt vs. Free Acid – Enabling Homogeneous Reaction Processing

The sodium salt form provides a decisive aqueous solubility advantage over the free acid. The free acid, 5-nitroanthranilic acid (CAS 616-79-5), is consistently reported as insoluble in water by multiple authoritative supplier specifications [1], with predicted water solubility estimated at approximately 1.7 g/L at 25°C . In contrast, the sodium salt is qualitatively described as soluble in water due to its ionic nature, producing a neutral aqueous solution [2]. While precise quantitative solubility data for the sodium salt is not reported in peer-reviewed literature, the practical consequence is that diazotization and azo-coupling reactions can proceed in purely aqueous media using the sodium salt, whereas the free acid requires organic co-solvents or prior neutralization, adding process steps and cost.

Water solubility Process chemistry Diazotization

Enzymatic Substrate Specificity: 5NAA-A Discriminates Against Positional Isomers and Other Nitroaromatics

The biodegradation enzyme 5-nitroanthranilate aminohydrolase (5NAA-A) from *Bradyrhizobium* sp. JS329 demonstrates strict substrate specificity for 5-nitroanthranilate. Kalyonova et al. (2016) experimentally determined that 5NAA-A cannot hydrolyze any other tested derivatives, including 4-nitroanthranilate, 3-nitroanthranilate, 5-nitrosalicylate, or 2-nitrobenzoate, which are likewise poor inhibitors [1]. Kinetic analysis showed that 5NAA-A exhibits a catalytic efficiency (k_cat/K_M) of approximately 1.2 × 10⁴ M⁻¹s⁻¹ for 5-nitroanthranilate under optimal conditions (pH 7.0, 25°C) [1]. This absolute specificity makes the sodium salt the mandatory substrate for any biochemical, bioremediation, or ecological study involving this catabolic pathway, and differentiates it from structurally similar nitroaromatic probes that would not be recognized by the enzyme.

Enzyme specificity Biodegradation 5NAA-aminohydrolase

Azo Dye Spectral Performance: 5-Nitroanthranilate-Derived Dyes Exhibit Tunable Absorption Maxima with Calculated vs. Experimental Concordance

When used as the diazo component, 5-nitroanthranilic acid (generated *in situ* from the sodium salt) yields mono azo dyes with well-characterized absorption properties. Karabacak Atay et al. (2017) synthesized four new azo dyes (A–D) from 5-nitroanthranilic acid and reported experimental λ_max values in the range of 380–450 nm across different solvents (chloroform, acetic acid, methanol, DMF, DMSO), with excellent agreement between experimental and DFT-calculated spectra (B3LYP/6-31G(d)) [1]. Specifically, dye A exhibited λ_max at 402 nm (experimental) vs. 398 nm (calculated) in DMSO, a deviation of only 4 nm (1%) [1]. This spectral predictability gives 5-nitroanthranilate an advantage over alternative nitroaromatic diazo components (e.g., 4-nitroaniline, 2-nitroaniline) whose dye products often show larger experimental–theoretical discrepancies due to steric or electronic perturbations [1].

Azo dye synthesis UV-Vis absorption DFT calculation

Counterion-Dependent Procurement Profile: Sodium vs. Potassium Salt Purity and Molecular Weight

Commercial sodium 5-nitroanthranilate (CAS 74496-09-6, MW 204.12 g/mol) and potassium 5-nitroanthranilate (CAS 209664-72-2, MW 220.22 g/mol) are both available as chemical intermediates, but the sodium salt offers a lower formula weight, meaning a higher molar equivalent of the active nitroanthranilate anion per unit mass [1][2]. Specifically, the sodium salt delivers 0.490 mmol of active anion per milligram, compared to 0.454 mmol/mg for the potassium salt—a 7.9% higher effective loading [1][2]. Both salts are commercially available at ≥98% purity [2]. For procurement calculations, the sodium salt provides more reactive equivalents per gram, which can translate to lower shipping and handling costs for scale-up.

Salt form selection Molecular weight Purity specification

Optimal Application Scenarios for Sodium 5-Nitroanthranilate (CAS 74496-09-6) Based on Proven Differentiation


Aqueous-Phase Azo Dye Synthesis Requiring High Homogeneity and Process Efficiency

In the industrial production of azo disperse dyes for polyester and nylon, the water solubility of sodium 5-nitroanthranilate enables direct diazotization in dilute HCl at 0–5°C without organic co-solvents [1]. This eliminates the pre-neutralization step required for the insoluble free acid and reduces solvent waste. The resulting diazonium salt couples efficiently with active methylene compounds or aromatic amines, with spectral properties that can be predicted via DFT prior to synthesis, reducing optimization cycles [2].

Biochemical Studies of the 5-Nitroanthranilate Catabolic Pathway in Bradyrhizobium spp.

For enzymology and structural biology investigations of 5NAA-aminohydrolase, the sodium salt is the only functional substrate. The enzyme does not turn over 4-nitroanthranilate, 3-nitroanthranilate, or other nitrobenzoates, making the sodium salt irreplaceable for kinetic assays, crystallography, and inhibitor screening [3]. Researchers studying potato scab pathogenicity or designing bioremediation strategies for nitroaromatic pollutants must procure this specific salt to ensure enzyme activity.

Cost-Optimized Pharmaceutical Intermediate Manufacturing Where Counterion Mass Matters

When 5-nitroanthranilate is used as a building block for quinazolone-based APIs or other N-substituted anthranilic acid derivatives , the sodium salt provides 7.9% more reactive equivalents per kilogram than the potassium salt [4]. For multi-ton campaigns, this translates to measurable savings in raw material procurement, shipping logistics, and waste disposal, provided that sodium ions do not interfere with subsequent reaction steps.

Environmental Fate and Ecotoxicology Studies of Nitroaromatic Metabolites

Sodium 5-nitroanthranilate is the naturally secreted metabolite of *Streptomyces scabies* [3]. Environmental chemists studying the degradation pathway in soil or aquatic systems use the sodium salt to mimic the naturally occurring ionized form at physiological pH, ensuring that bioavailability and transport experiments reflect the compound's actual environmental speciation, unlike the free acid which precipitates in aqueous media.

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